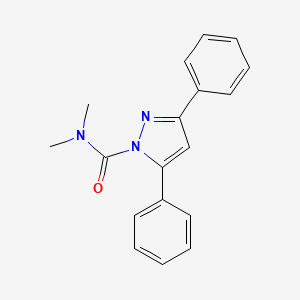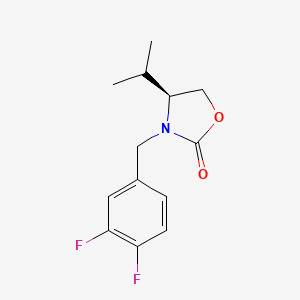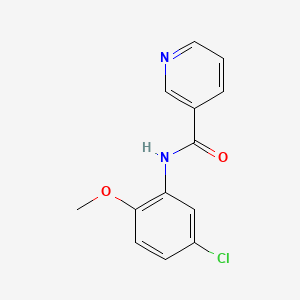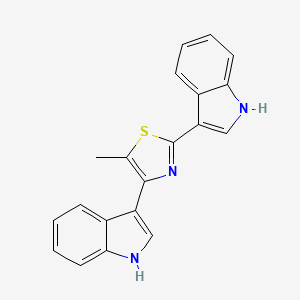
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, also known as DDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DDC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative damage, inhibit the activity of certain enzymes, and modulate the levels of certain neurotransmitters in the brain. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide in laboratory experiments is its low toxicity, making it a safe and reliable compound to work with. However, N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is also relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide and its effects on various physiological systems. Finally, the development of more stable derivatives of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide could expand its potential applications in scientific research.
Métodos De Síntesis
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3,5-diphenyl-1H-pyrazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 3,5-diphenyl-1H-pyrazole with dimethylformamide dimethyl acetal and the reaction of 3,5-diphenyl-1H-pyrazole with dimethylamine and ethyl chloroformate.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have antioxidant properties, making it a potential candidate for use in the food and pharmaceutical industries.
Propiedades
IUPAC Name |
N,N-dimethyl-3,5-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)21-17(15-11-7-4-8-12-15)13-16(19-21)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKMOCZRNPWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B5631402.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)
![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5631440.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)

![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)